2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a brominated benzamide core linked to a substituted prop-1-en-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:
Bromination: The initial step involves the bromination of benzamide to introduce the bromine atom at the 2-position.
Condensation: The brominated benzamide is then subjected to a condensation reaction with 4-methoxybenzaldehyde to form the corresponding Schiff base.
Coupling: The Schiff base undergoes a coupling reaction with 4-nitroaniline to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O5/c1-32-18-12-6-15(7-13-18)14-21(26-22(28)19-4-2-3-5-20(19)24)23(29)25-16-8-10-17(11-9-16)27(30)31/h2-14H,1H3,(H,25,29)(H,26,28)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWBFGCZFDCMNZ-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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